molecular formula C11H16F2N2 B13214477 [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine

[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine

Cat. No.: B13214477
M. Wt: 214.25 g/mol
InChI Key: CUFDAHARTVORTP-UHFFFAOYSA-N
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Description

[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylaminoethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 2,6-difluorobenzyl chloride with 2-(dimethylamino)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohol, while reduction could produce difluorobenzylamine .

Scientific Research Applications

[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is unique due to the presence of both difluorophenyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H16F2N2

Molecular Weight

214.25 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H16F2N2/c1-15(2)7-6-14-8-9-10(12)4-3-5-11(9)13/h3-5,14H,6-8H2,1-2H3

InChI Key

CUFDAHARTVORTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=C(C=CC=C1F)F

Origin of Product

United States

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